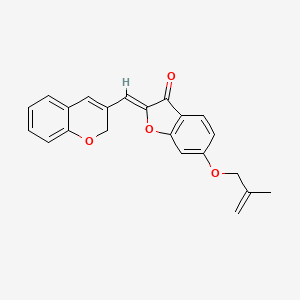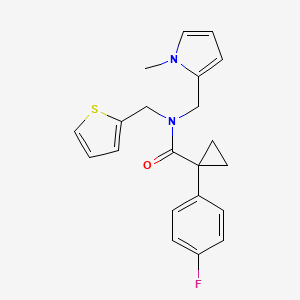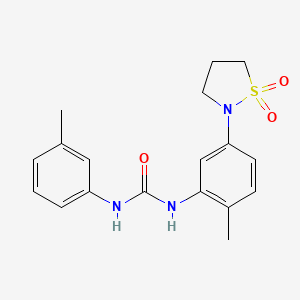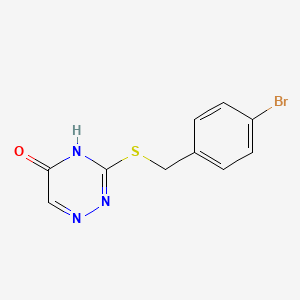
(E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile is a useful research compound. Its molecular formula is C19H11Cl2N3O4S and its molecular weight is 448.27. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cytotoxic Activities and Structural Importance
Broad Spectrum Cytotoxic Agents : Research has identified key structural components necessary for broad-spectrum cytotoxicity in compounds related to (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile. The importance of the cyanide moiety has been confirmed for cytotoxic activity, with certain modifications leading to significant increases in broad-spectrum cytotoxicity (Tarleton et al., 2012).
Anti-Cancer Lead Compound : Further investigations have led to the discovery of specific 2-phenylacrylonitriles displaying potent cytotoxicity against a range of human cancer cell lines, with particular emphasis on estrogen receptor positive (ER+ve) human breast cancer cell line MCF-7. This highlights the potential of these compounds as lead compounds for anti-cancer drug development (Tarleton et al., 2011).
Synthesis and Evaluation for Antimicrobial Activity : Novel derivatives have been synthesized and evaluated for their antimicrobial activity, showing significant potency against both Gram-positive and Gram-negative bacteria and fungi. This suggests potential applications beyond oncology, including the development of new antimicrobial agents (Liaras et al., 2011).
Potential Applications Beyond Cytotoxicity
Antiinflammatory and Antibacterial Agents : Microwave-assisted synthesis has been utilized to produce novel pyrazoline derivatives with significant anti-inflammatory and antibacterial activities. This method offers an environmentally friendly and efficient approach to the development of potential pharmaceutical agents (Ravula et al., 2016).
Corrosion Inhibition : Theoretical studies have explored the corrosion inhibition efficiency of tetrazole derivatives on mild steel in acidic media, showing the potential for these compounds in industrial applications related to corrosion prevention (Elusta, 2019).
Propriétés
IUPAC Name |
(E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl2N3O4S/c1-28-17-6-10(5-16(18(17)25)24(26)27)4-12(8-22)19-23-15(9-29-19)11-2-3-13(20)14(21)7-11/h2-7,9,25H,1H3/b12-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGJCILFRYIZAX-UUILKARUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2636567.png)
![3-(4-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/no-structure.png)

![Methyl 4-((2-([2,3'-bithiophen]-5-yl)ethyl)carbamoyl)benzoate](/img/structure/B2636571.png)





![(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-7-yl)methanol dihydrochloride](/img/structure/B2636579.png)
![2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-isopropylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2636583.png)

![9-(2-Ethenylsulfonylethyl)-1-methyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B2636587.png)